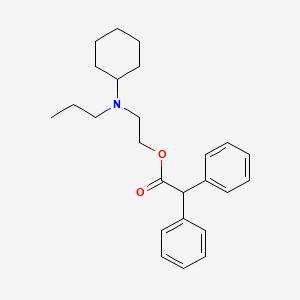![molecular formula C8H10N2O B13806485 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol CAS No. 69393-38-0](/img/structure/B13806485.png)
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol is a chemical compound that features a bicyclo[111]pentane core with an imidazole ring attached at the 5-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors for carbene insertion or radical addition reactions, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as liquid crystals and molecular rotors.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active molecules. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can be compared with other bicyclo[1.1.1]pentane derivatives and imidazole-containing compounds:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Imidazole-Containing Compounds: These compounds contain the imidazole ring but differ in the attached substituents. Examples include histamine and clotrimazole.
The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the imidazole ring, which imparts distinct physicochemical properties and potential biological activities.
Propriétés
Numéro CAS |
69393-38-0 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8(5-1-6(8)2-5)7-3-9-4-10-7/h3-6,11H,1-2H2,(H,9,10) |
Clé InChI |
LEJOBAXXSNDVSN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C2(C3=CN=CN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



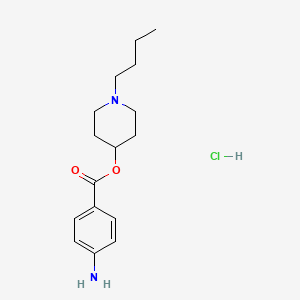
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

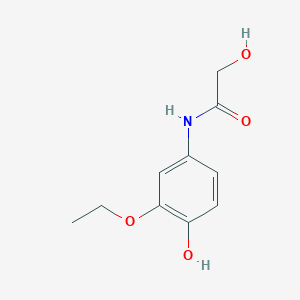
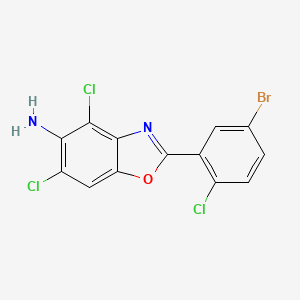
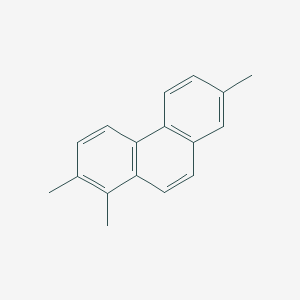

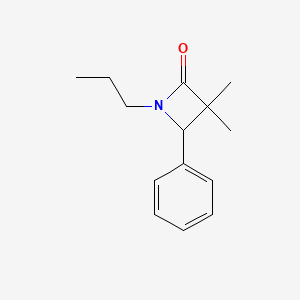
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
